molecular formula C7H6N2O3 B100457 N-(4-Nitrophenyl)formamide CAS No. 16135-31-2

N-(4-Nitrophenyl)formamide

Cat. No.: B100457
CAS No.: 16135-31-2
M. Wt: 166.13 g/mol
InChI Key: ZTCQFVRINYOPOH-UHFFFAOYSA-N
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Description

N-(4-Nitrophenyl)formamide: is an organic compound with the molecular formula C7H6N2O3. It is characterized by the presence of a formamide group attached to a 4-nitrophenyl ring. This compound is often used in various chemical reactions and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Catalyst-Free Synthesis: One of the common methods for synthesizing N-(4-Nitrophenyl)formamide involves the reaction of 4-nitroaniline with formic acid.

    Industrial Production Methods: Industrially, this compound can be produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: N-(4-Nitrophenyl)formamide can undergo reduction reactions to form N-(4-aminophenyl)formamide.

    Substitution: This compound can participate in nucleophilic substitution reactions where the nitro group is replaced by other substituents.

Common Reagents and Conditions:

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Nucleophiles: Amines, thiols.

    Reaction Conditions: Reflux, room temperature, or elevated temperatures depending on the specific reaction.

Major Products Formed:

    Reduction: N-(4-aminophenyl)formamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(4-Nitrophenyl)formamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .

Biology: This compound is used in biochemical research to study enzyme-substrate interactions and the mechanism of enzyme action. It is particularly useful in the study of proteolytic enzymes .

Medicine: They are investigated for their pharmacological properties and potential therapeutic uses .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of N-(4-Nitrophenyl)formamide involves its interaction with specific molecular targets. In biochemical research, it is often used as a substrate for enzymes, allowing researchers to study the catalytic activity and specificity of these enzymes. The formamide group can undergo hydrolysis, and the nitro group can participate in redox reactions, providing insights into the enzyme’s mechanism of action .

Comparison with Similar Compounds

  • N-(4-Nitrophenyl)butanamide
  • N,N-Diphenylformamide
  • 4-Nitroacetanilide
  • Formanilide

Comparison:

Conclusion

This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique chemical structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis and a useful tool in scientific research.

Properties

IUPAC Name

N-(4-nitrophenyl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O3/c10-5-8-6-1-3-7(4-2-6)9(11)12/h1-5H,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTCQFVRINYOPOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70167119
Record name 4-Nitroformanilide
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Molecular Weight

166.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16135-31-2
Record name 4-Nitroformanilide
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Record name 16135-31-2
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Record name 4-Nitroformanilide
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Record name N-(4-Nitrophenyl)formamide
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Record name N-FORMYL-P-NITROANILINE
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Synthesis routes and methods I

Procedure details

To a mixture of 12 ml. of formic acid and 20 ml. of acetic anhydride (which has been stirred at room temperature for 45 minutes) is added 5 g. (0.036 m.) of p-nitroaniline. After stirring for five hours at room temperature, the reaction mixture is filtered to give p-nitroformanilide, m.p. 195°-199° C. The latter, 3 g. (0.018 m.), is hydrogenated at room temperature in a mixture of 150 ml. of ethanol and 0.3 g. of 10% palladium-on-carbon in a Parr apparatus until the calculated amount of hydrogen is absorbed. The catalyst is filtered off and the solvent is removed in vacuo to leave p-aminoformanilide.
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Synthesis routes and methods II

Procedure details

Was prepared according to Example 2 from 4-nitroaniline and formic acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the presence of a nitro group affect the synthesis of N-(4-Nitrophenyl)formamide from 4-nitroaniline and formic acid?

A1: The research paper [] demonstrates that the electron-withdrawing nature of the nitro group in 4-nitroaniline significantly impacts the reaction yield of this compound. The nitro group reduces the electron density on the amino group, making it a weaker base and less reactive towards the formic acid. Consequently, the yield of this compound is lower compared to the synthesis of formamides from aniline derivatives with electron-donating substituents. This observation highlights the influence of substituent effects on the reactivity of aromatic amines in this reaction.

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